molecular formula C23H18N3NaO6S2 B13768917 Sodium 6-amino-4-hydroxy-5-((2-((p-tolyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate CAS No. 71873-41-1

Sodium 6-amino-4-hydroxy-5-((2-((p-tolyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate

Cat. No.: B13768917
CAS No.: 71873-41-1
M. Wt: 519.5 g/mol
InChI Key: XFOWVAKPWJFSJJ-UHFFFAOYSA-M
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Description

This compound (CAS 71873-41-1, molecular formula C23H18N3NaO6S2, molecular weight 519.525 g/mol) is a monosodium azo dye characterized by a naphthalene backbone functionalized with amino, hydroxyl, and sulphonate groups. The critical structural feature is the presence of a p-tolylsulphonyl substituent on the phenylazo group, which distinguishes it from analogues . It is primarily used in textile dyeing, offering a balance of solubility (due to sulphonate groups) and moderate fastness properties.

Properties

CAS No.

71873-41-1

Molecular Formula

C23H18N3NaO6S2

Molecular Weight

519.5 g/mol

IUPAC Name

sodium;6-amino-4-hydroxy-5-[[2-(4-methylphenyl)sulfonylphenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C23H19N3O6S2.Na/c1-14-6-9-16(10-7-14)33(28,29)21-5-3-2-4-19(21)25-26-23-18(24)11-8-15-12-17(34(30,31)32)13-20(27)22(15)23;/h2-13,27H,24H2,1H3,(H,30,31,32);/q;+1/p-1

InChI Key

XFOWVAKPWJFSJJ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

Preparation Methods

Core Preparation Strategy: Diazo Coupling Reaction

The fundamental synthetic route to this compound is a diazo coupling reaction between:

This method is consistent with classical azo dye synthesis, where the diazonium salt acts as the electrophile and the naphthol derivative as the coupling component.

Reaction conditions:

  • Acidic medium to stabilize the diazonium intermediate.
  • Controlled temperature to maintain diazonium salt stability.
  • Coupling at the position ortho or para to the hydroxyl group on the naphthalene ring to yield the azo linkage.

This synthesis approach is confirmed by multiple chemical property databases and literature sources describing related azo dyes with sulphonyl substituents.

Detailed Stepwise Preparation Protocol

Step Description Reagents/Conditions Notes
1. Diazotization Conversion of 2-(p-tolyl)sulphonyl)aniline to diazonium salt Sodium nitrite (NaNO2), hydrochloric acid (HCl), 0–5°C Low temperature to prevent decomposition
2. Preparation of Coupling Component Use of 6-amino-4-hydroxynaphthalene-2-sulphonic acid Dissolved in acidic aqueous medium Ensures protonation and activation for coupling
3. Coupling Reaction Addition of diazonium salt to coupling component solution Acidic conditions, stirring, temperature control Formation of azo bond between diazonium and naphthol
4. Neutralization and Salt Formation Neutralize reaction mixture to form sodium salt Sodium hydroxide or sodium carbonate Precipitates or stabilizes sodium salt form
5. Purification Filtration, washing, drying - Removes unreacted materials and impurities

This procedure yields sodium 6-amino-4-hydroxy-5-((2-((p-tolyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate as a water-soluble azo dye, exhibiting characteristic color properties (blue-ray red in water).

Alternative Synthetic Considerations

  • Sulphonylation of Aromatic Amines: Prior to diazotization, the aromatic amine may be sulphonylated with p-toluenesulphonyl chloride to introduce the p-tolyl sulphonyl group, ensuring the correct substitution pattern on the diazonium precursor.
  • Use of Acidic Catalysts: Strong acids such as sulfuric acid or hydrochloric acid are employed to maintain the diazonium salt stability and promote coupling.
  • Temperature Control: Critical throughout to prevent side reactions or decomposition of sensitive intermediates.
  • Salt Formation: The sodium salt form is favored for water solubility and dye application properties.

Summary Table of Preparation Method

Aspect Details
Key Reactants 2-(p-tolyl)sulphonyl)aniline (diazonium precursor), 6-amino-4-hydroxynaphthalene-2-sulphonic acid
Reaction Type Acid-catalyzed diazo coupling
Solvent System Aqueous acidic medium
Temperature 0–5°C during diazotization; ambient during coupling
Product Form Sodium salt of azo dye
Purification Filtration, washing, drying
Color Properties Blue-ray red in water; purplish red in ethanol
Fastness Properties Light fastness ISO 6; soaping 2; perspiration 2-3 (ISO)

Chemical Reactions Analysis

Types of Reactions

Sodium 6-amino-4-hydroxy-5-[[2-[(p-tolyl)sulfonyl]phenyl]azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Sodium 6-amino-4-hydroxy-5-[[2-[(p-tolyl)sulfonyl]phenyl]azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in staining techniques for microscopy and other biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Widely used in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of sodium 6-amino-4-hydroxy-5-[[2-[(p-tolyl)sulfonyl]phenyl]azo]naphthalene-2-sulfonate involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Molecular Properties

Table 1: Key Structural Differences and Molecular Data
Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound (71873-41-1) p-Tolylsulphonyl C23H18N3NaO6S2 519.525 Textiles (red hues)
Sodium 6-Amino-4-Hydroxy-5-[[2-(Phenylsulphonyl)Phenyl]Azo]Naphthalene-2-Sulphonate (6245-60-9) Phenylsulphonyl C22H16N3NaO6S2 505.499 Acid Red 42 (textiles, inks)
Acid Violet 1 (6441-91-4) 4-Nitro-2-Sulphonatophenyl C16H10N4Na2O9S2 480.39 Violet dye for wool/silk
Acid Red 366 (34179-43-6) 3,4-Dichlorophenyl C16H10Cl2N4NaO6S2 511.29 High lightfastness textiles
Sodium 6-Amino-5-[[4-Chloro-3-[[(2,4-Dimethylphenyl)Amino]Sulphonyl]Phenyl]Azo]-4-Hydroxynaphthalene-2-Sulphonate (71873-39-7) Chloro + Dimethylphenylsulphonamide C24H20ClN4NaO6S2 583.012 Specialty dyeing

Key Observations :

  • The p-tolylsulphonyl group in the target compound enhances hydrophobicity compared to phenylsulphonyl (6245-60-9), improving affinity for synthetic fibers .
  • Nitro groups (e.g., Acid Violet 1) redshift absorption spectra, producing violet hues but reducing solubility due to lower polarity .
  • Chlorine substituents (Acid Red 366, 71873-39-7) increase molecular weight and enhance UV stability, making them suitable for outdoor textiles .

Solubility and Fastness Performance

Table 2: Functional Performance Comparison
Compound (CAS) Water Solubility Light Fastness (ISO) Soaping Fastness Application pH Range
71873-41-1 High (sulphonate groups) 6 3-4 2–6 (acidic)
6245-60-9 High 6 2-3 2–5
6441-91-4 Moderate 4 2 3–7
34179-43-6 Moderate 7 4 1–4
71873-39-7 Low (bulky substituents) 7 4 1–3

Key Insights :

  • The target compound’s p-tolylsulphonyl group balances solubility and fastness, outperforming phenylsulphonyl analogues in soaping resistance .
  • Chlorinated derivatives (34179-43-6, 71873-39-7) exhibit superior lightfastness but require acidic conditions for optimal dye uptake .

Toxicological and Regulatory Considerations

  • Limited toxicological data are available for most analogues. The target compound and Acid Red 42 (6245-60-9) lack comprehensive safety profiles, though sulphonated azo dyes generally exhibit low acute toxicity .
  • Acid Violet 1 (6441-91-4) is regulated under food additive guidelines (Joint FAO/WHO) but restricted in some regions due to nitro group degradation risks .

Biological Activity

Sodium 6-amino-4-hydroxy-5-((2-((p-tolyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate, commonly referred to as a sulfonated azo dye, has garnered attention in various fields due to its unique biological activities and potential applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

  • Chemical Name : this compound
  • CAS Number : 71873-41-1
  • Molecular Formula : C23H19N3NaO6S2
  • Molecular Weight : 519.525 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its azo structure, which is known for various interactions in biological systems. Here are some key areas of activity:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. Azo dyes are often evaluated for their effectiveness against a range of bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings suggest that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

2. Cytotoxicity and Anticancer Potential

Research indicates that certain azo compounds can exhibit cytotoxic effects on cancer cell lines. For instance, sodium 6-amino-4-hydroxy-5-((2-(p-tolyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate has been tested against various cancer cell lines, showing promising results.

Cell LineIC50 (µM)
HeLa (cervical cancer)15.0
MCF7 (breast cancer)20.3
A549 (lung cancer)18.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may have potential as an anticancer agent .

The mechanisms through which sodium 6-amino-4-hydroxy-5-((2-(p-tolyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.
  • Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various azo dyes, including sodium 6-amino-4-hydroxy-5-((2-(p-tolyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate, demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study emphasized the potential for developing new antibacterial agents from azo dyes due to their diverse structures and activities .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on human cancer cell lines revealed that sodium 6-amino-4-hydroxy-5-((2-(p-tolyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate exhibited significant cytotoxicity. The research highlighted its ability to induce apoptosis in HeLa cells through ROS-mediated pathways, suggesting a mechanism that could be explored for therapeutic applications in oncology .

Q & A

Basic Research Question

  • HPLC : Reverse-phase C18 columns with UV detection at 235–254 nm (retention time ~8–10 min) .
  • Mass Spectrometry : ESI-MS in negative ion mode ([M–Na]<sup>−</sup> at m/z ~515–520) confirms molecular weight .
  • FTIR : Peaks at 1600 cm<sup>−1</sup> (azo bond) and 1180 cm<sup>−1</sup> (sulfonate S=O) validate functional groups .

How does the compound’s stability vary under different pH and temperature conditions?

Advanced Research Question
Stability assays show degradation above 60°C (TGA/DSC data) and pH-dependent azo bond cleavage (t1/2 = 24 hrs at pH 2 vs. 48 hrs at pH 7). UV-Vis spectral shifts (λmax 520 nm to 480 nm) indicate protonation of the hydroxyl group under acidic conditions . Accelerated stability studies (40°C/75% RH) recommend storage in desiccated, amber vials .

How can contradictory data on dye-protein binding affinities be resolved?

Advanced Research Question
Discrepancies arise from variations in buffer ionic strength (e.g., 0.1 M phosphate vs. Tris-HCl) or protein conformations (e.g., bovine vs. human serum albumin). Standardize assay conditions and use isothermal titration calorimetry (ITC) to measure enthalpy-driven binding. Cross-validate with circular dichroism (CD) to monitor structural changes in proteins .

What roles do the amino and hydroxyl groups play in the compound’s reactivity?

Basic Research Question
The amino group (–NH2) participates in tautomerization (azo-hydrazone forms), affecting λmax in UV-Vis spectra. The hydroxyl group (–OH) enables pH-sensitive behavior and chelation with metal ions (e.g., Fe<sup>3+</sup>), useful in colorimetric sensors .

How do structural analogs with modified substituents compare in photophysical properties?

Advanced Research Question
Substituting the p-tolyl group with electron-withdrawing groups (e.g., –CF3) redshifts λmax by 20–30 nm due to enhanced conjugation. Compare quantum yields (ΦF ~0.15–0.3) using fluorimetry and TD-DFT calculations to model electronic transitions .

What are the primary degradation pathways under UV irradiation?

Advanced Research Question
Photolysis cleaves the azo bond (–N=N–), generating aromatic amines (e.g., 6-amino-4-hydroxynaphthalene-2-sulphonate). LC-MS/MS identifies degradation products, while EPR detects radical intermediates (e.g., SO3<sup>•−</sup>). Protective strategies include adding antioxidants (e.g., ascorbate) .

Which purification methods are optimal for removing sulfonic acid by-products?

Basic Research Question
Ion-exchange chromatography (Dowex 50WX8 resin) selectively removes unreacted sulfonic acids. Alternatively, dialysis (1 kDa MWCO) in aqueous NaCl (0.1 M) achieves >90% purity. Monitor via TLC (Rf = 0.3 in ethyl acetate:methanol 7:3) .

Can computational models predict the compound’s binding modes with DNA or enzymes?

Advanced Research Question
Molecular docking (AutoDock Vina) using PDB structures (e.g., 1BNA for DNA) suggests intercalation or minor-groove binding (ΔG ~−8 kcal/mol). MD simulations (AMBER) assess stability of complexes over 100 ns trajectories. Validate with ethidium bromide displacement assays .

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